molecular formula C8H17BrN2O B13861919 N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide

N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide

Cat. No.: B13861919
M. Wt: 237.14 g/mol
InChI Key: ZJVMWTJAOXJLEB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide is an organic compound that features a bromine atom, an aminoethyl group, and a methylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide typically involves the reaction of 2-bromoacetamide with 2-aminoethylamine and 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The starting materials are typically added in a specific order, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-(2-aminoethyl)-N-(2-methylpropyl)acetamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.

    Reduction Reactions: Products include primary amines, secondary amines, and alcohols.

Scientific Research Applications

N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)acetamide: Lacks the bromine and methylpropyl groups, making it less reactive in certain substitution reactions.

    2-bromoacetamide: Contains the bromine atom but lacks the aminoethyl and methylpropyl groups, limiting its applications in biochemical studies.

    N-(2-methylpropyl)acetamide: Lacks the bromine and aminoethyl groups, reducing its versatility in chemical synthesis.

Uniqueness

N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H17BrN2O

Molecular Weight

237.14 g/mol

IUPAC Name

N-(2-aminoethyl)-2-bromo-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C8H17BrN2O/c1-7(2)6-11(4-3-10)8(12)5-9/h7H,3-6,10H2,1-2H3

InChI Key

ZJVMWTJAOXJLEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCN)C(=O)CBr

Origin of Product

United States

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